molecular formula C8H3F2NO2 B1301262 5,6-Difluoroindoline-2,3-dione CAS No. 774-47-0

5,6-Difluoroindoline-2,3-dione

Cat. No.: B1301262
CAS No.: 774-47-0
M. Wt: 183.11 g/mol
InChI Key: FQIJOGDQWRLSQW-UHFFFAOYSA-N
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Description

5,6-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol It is a derivative of indoline-2,3-dione, where the hydrogen atoms at positions 5 and 6 are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindoline-2,3-dione typically involves the reaction of 3,4-difluoroaniline with t-butylhypochlorite in methylene chloride at -65°C. The reaction mixture is then treated with ethyl thiomethylacetate and triethylamine, followed by warming to room temperature and stirring for several hours . The product is then isolated and purified through standard techniques such as filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different indoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various indoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

5,6-Difluoroindoline-2,3-dione has the molecular formula C8H4F2N2O2. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable candidate for drug development and other applications.

Pharmaceutical Applications

The compound shows considerable potential in medicinal chemistry:

  • Anticancer Activity : Numerous studies have demonstrated the anticancer properties of this compound. It exhibits significant antiproliferative effects against various cancer cell lines. For instance:
Cell Line IC50 (nM) Mechanism of Action
MCF-720Induction of apoptosis via caspase activation
A54930Disruption of mitochondrial membrane potential
HT-108019.56Cell cycle arrest at G2/M phase

These findings suggest that the compound may induce apoptosis and disrupt cellular functions critical for cancer cell survival .

  • Drug Development : The fluorinated structure of this compound allows for the design of new drugs with enhanced efficacy and stability. Its derivatives are being explored as potential leads for new anticancer agents targeting specific pathways involved in tumor growth .

Agrochemical Applications

The unique properties of fluorinated indoles make them suitable candidates for agrochemical development:

  • Pesticides and Herbicides : Research indicates that this compound can be utilized in formulating effective pesticides due to its biological activity against pests. Its derivatives may enhance the effectiveness and selectivity of agrochemicals while reducing environmental impact .

Materials Science Applications

In materials science, this compound is being investigated for its potential use in advanced materials:

  • Polymer Development : The compound's stability and reactivity make it suitable for synthesizing polymers with specific properties. It can serve as a building block for creating functionalized materials used in coatings and electronics.

Biological Research

In addition to its pharmaceutical applications, this compound is being studied for its biological activities:

  • Mechanism of Action : The interaction of this compound with various molecular targets can enhance binding affinity to specific receptors or enzymes. This mechanism is crucial for understanding its therapeutic potential in treating diseases beyond cancer .

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

  • Study on MCF-7 Cells : This study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value as low as 20 nM. The mechanism involved apoptosis induction through caspase activation.
  • Antiviral Properties : Research has indicated that some derivatives may also possess antiviral properties, suggesting a broader application in combating viral infections alongside their anticancer effects .

Mechanism of Action

The mechanism of action of 5,6-Difluoroindoline-2,3-dione involves its interaction with various molecular targets and pathways. Its fluorine atoms enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its application, such as its role in biological systems or material science .

Comparison with Similar Compounds

  • 5,6-Difluoroisatin
  • 4,5-Difluoroindoline-2,3-dione
  • 5,6-Difluoro-1H-isoindole-1,3-dione

Comparison: Compared to similar compounds, 5,6-Difluoroindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. For instance, the presence of fluorine atoms at positions 5 and 6 enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .

Biological Activity

5,6-Difluoroindoline-2,3-dione (DFID) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DFID, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

DFID is characterized by its unique indoline-2,3-dione structure with two fluorine substituents at positions 5 and 6. The molecular formula is C8H3F2NO2C_8H_3F_2NO_2 with a molecular weight of 187.11 g/mol. This structural configuration contributes to its reactivity and interaction with biological targets.

DFID exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Studies indicate that DFID possesses significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including multidrug-resistant strains. The mechanism involves inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), similar to other β-lactam antibiotics .
  • Anticancer Activity : DFID has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, DFID has shown IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity .
  • Anti-inflammatory Effects : DFID has also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activity of DFID:

  • Antibacterial Activity :
    • A study screened DFID against various Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Cytotoxicity Against Cancer Cell Lines :
    • DFID was tested on A431 epidermoid carcinoma cells and MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM for A431 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
  • Molecular Docking Studies :
    • Computational studies have shown that DFID binds effectively to the active sites of target proteins involved in cancer progression and bacterial resistance mechanisms. The binding affinity was calculated using molecular docking simulations, indicating strong interactions with key residues in the active sites .

Data Summary

The following table summarizes key findings related to the biological activity of DFID:

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntibacterialPseudomonas aeruginosa8Inhibition of PBPs
AntibacterialStaphylococcus aureus10Inhibition of PBPs
CytotoxicityA431 (epidermoid carcinoma)15Induction of apoptosis
CytotoxicityMCF-7 (breast cancer)20Induction of apoptosis
Anti-inflammatoryHuman macrophagesN/AInhibition of cytokine release

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,6-Difluoroindoline-2,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer: Two primary approaches are documented for fluorinated indoline-diones:

  • Multi-step synthesis from fluorinated benzene derivatives (e.g., hexafluorobenzene), involving halogenation, cyclization, and oxidation steps .
  • Microwave-assisted synthesis using H₂O₂ and CuI catalysts in ethanol/ethyl acetate under controlled temperatures (e.g., 60°C), yielding ~66% product .
  • Key variables include solvent polarity, catalyst loading, and reaction time. Lower yields in traditional methods may stem from side reactions during fluorination, whereas microwave irradiation enhances reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹⁹F NMR is critical for confirming fluorine substitution patterns due to its sensitivity to electronic environments .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~183 for C₈H₃F₂NO₂) .
  • X-ray crystallography resolves crystal packing and intermolecular interactions, though fluorinated compounds often require low-temperature data collection to mitigate disorder .
  • HPLC with UV detection (λ ~250–300 nm) monitors purity, leveraging the compound’s conjugated carbonyl system .

Q. How can researchers mitigate safety risks when handling this compound?

  • Methodological Answer:

  • Use explosion-proof fume hoods to prevent static discharge, as fluorinated diones may react with oxidizers .
  • Wear nitrile gloves and goggles to avoid skin/eye contact; toxicity data from analogues suggest potential irritancy .
  • Store in dry, inert atmospheres (e.g., argon) below 25°C to prevent decomposition .

Advanced Research Questions

Q. How does the position of fluorine substituents impact the reactivity of indoline-2,3-dione derivatives?

  • Methodological Answer:

  • Electrophilic substitution : Fluorine at positions 5 and 6 deactivates the aromatic ring, directing further reactions (e.g., nitration) to the 4- or 7-positions. Comparative studies of 4,6- vs. 5,6-difluoro analogues show distinct regioselectivity in cross-coupling reactions .
  • Redox behavior : Cyclic voltammetry reveals that 5,6-difluoro substitution lowers the reduction potential of the carbonyl groups by ~0.2 V compared to non-fluorinated indoline-diones, influencing catalytic applications .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis spectra .
  • Molecular dynamics simulations assess solubility in polar solvents (e.g., DMSO), predicting aggregation tendencies critical for crystallography .

Q. How can contradictions in reported synthetic yields be resolved for fluorinated indoline-diones?

  • Methodological Answer:

  • Design of Experiments (DoE) evaluates interactions between variables (e.g., temperature, solvent ratio). For example, a 2⁴ factorial design identified microwave power and CuI concentration as dominant factors in improving yield from 50% to 66% .
  • In situ IR spectroscopy monitors intermediate formation (e.g., imine intermediates) to identify bottlenecks in multi-step syntheses .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer:

  • Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) promotes ordered crystal growth, overcoming fluorine-induced lattice disruptions .
  • Cryocrystallography at 100 K reduces thermal motion artifacts, enhancing resolution of fluorine positions .

Properties

IUPAC Name

5,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJOGDQWRLSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003691
Record name 5,6-Difluoro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83684-73-5
Record name 5,6-Difluoro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine followed cyclization with sulfuric acid, in a manner analogous to Parts A and B of Preparation 3, gave 5,6-difluoroisatin, which was reacted with hydrazine hydrate followed by sodium methoxide in ethanol, in a manner analogous to Preparation 1, to give the title compound, m.p. 187°-190° C.
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,833,270 also relates to the synthesis of 4,5-difluoroanthranilic acid by, first, reacting 3,4-difluoroaniline with hydroxylamine hydrochloride in the presence of chloral. The resulting intermediate is then cyclyzed using sulfuric acid to form 5,6-difluoroisatin. The 4,5-difluoroanthranilic acid is produced by oxidation of the aforementioned isatin with hydrogen peroxide. As before, however, 3,4-difluoroaniline is expensive and difficult to obtain.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-Difluoroindoline-2,3-dione
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N'-hydroxy-2,2-diphenylethanimidamide
5,6-Difluoroindoline-2,3-dione
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N'-hydroxy-2,2-diphenylethanimidamide
5,6-Difluoroindoline-2,3-dione
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
5,6-Difluoroindoline-2,3-dione
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
5,6-Difluoroindoline-2,3-dione
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
5,6-Difluoroindoline-2,3-dione

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